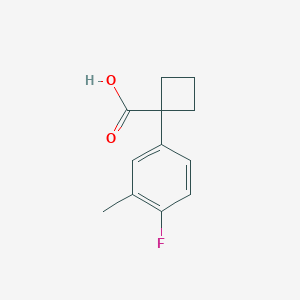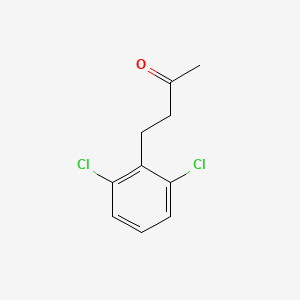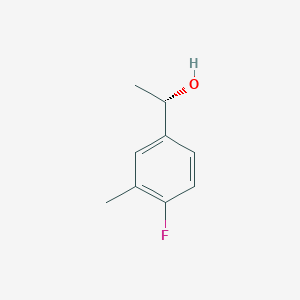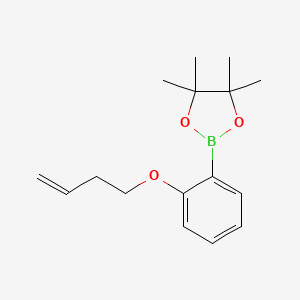
4-(Aminomethyl)-2,2-dimethyltetrahydro-2h-pyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is an organic compound with a unique structure that includes a tetrahydropyran ring substituted with an aminomethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically uses catalytic transformation of renewable biomass into value-added chemicals, leveraging the presence of abundant oxygen-containing groups such as hydroxyl and aldehyde . The reaction conditions often involve thermocatalysis, electrocatalysis, or photocatalysis to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of renewable biomass as a starting material makes this approach sustainable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the aminomethyl group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Wirkmechanismus
The mechanism by which 4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but differs in the aromatic ring structure.
4-(Aminomethyl)fluorescein: This compound includes a fluorescein moiety, making it useful as a fluorescent probe.
Uniqueness
4-(Aminomethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
4-(aminomethyl)-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)5-8(10,6-9)3-4-11-7/h10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
DVGXRMQCSUZQER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CN)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-{2-amino-5H,6H,7H-cyclopenta[d]pyrimidin-5-yl}carbamate](/img/structure/B13617953.png)




![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)


![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)


![Tert-butyl 7-sulfanyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13618020.png)

